2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine

Description

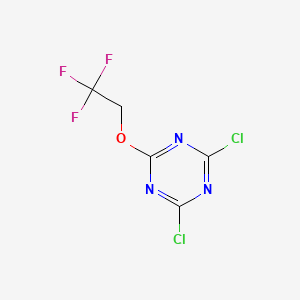

2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine is a triazine derivative characterized by a central 1,3,5-triazine ring substituted with two chlorine atoms at positions 2 and 4 and a 2,2,2-trifluoroethoxy group at position 6. This compound is synthesized via nucleophilic substitution reactions using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the starting material. The trifluoroethoxy group, a strong electron-withdrawing substituent, significantly influences the compound’s electronic properties, reactivity, and biological activity .

Key applications of this compound include its role as a precursor in pharmaceutical chemistry, particularly in the synthesis of small-molecule inhibitors targeting viral entry mechanisms (e.g., hepatitis C virus) , and as a structural motif in activators of transmembrane proteins . Its stability and substituent-directed reactivity make it versatile for further functionalization.

Propriétés

IUPAC Name |

2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2F3N3O/c6-2-11-3(7)13-4(12-2)14-1-5(8,9)10/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFFNZUYUQOBOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC1=NC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70728688 | |

| Record name | 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185677-00-3 | |

| Record name | 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Strategy

The core synthetic approach to 2,4-dichloro-6-substituted-1,3,5-triazines involves selective substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) at the 6-position. Cyanuric chloride is a versatile intermediate where chlorine atoms can be sequentially replaced by nucleophiles under controlled conditions, exploiting the differential reactivity of the chlorine atoms.

For 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine, the trifluoroethoxy group is introduced via nucleophilic aromatic substitution (SNAr) of the chlorine at the 6-position by 2,2,2-trifluoroethanol or its anion.

Preparation via Nucleophilic Aromatic Substitution (SNAr)

2.1. Starting Material: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

2.2. Nucleophile: 2,2,2-trifluoroethanol or its alkoxide (generated by deprotonation with a base)

2.3. Reaction Conditions:

- Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF)

- Base: Organic bases like N,N-diisopropylethylamine (DIEA) or inorganic bases such as potassium carbonate

- Temperature: Typically room temperature to moderate heating (20–75°C) depending on nucleophile reactivity

2.4. Reaction Mechanism:

The nucleophile attacks the electrophilic carbon bearing chlorine at the 6-position of cyanuric chloride, displacing chloride ion and forming the ether linkage.

2.5. Selectivity:

The substitution at the 6-position is favored due to the stepwise reactivity of cyanuric chloride’s chlorine atoms, allowing selective monosubstitution.

Example Reaction Conditions and Yields

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Cyanuric chloride amount | Stoichiometric (1 eq) | Starting material |

| 2,2,2-Trifluoroethanol | 1.1–1.5 eq | Slight excess to drive reaction |

| Base | Potassium carbonate or DIEA | To generate alkoxide and neutralize HCl |

| Solvent | DCM, THF, or DMF | Aprotic, polar solvents preferred |

| Temperature | 20–75 °C | Room temperature for amines, mild heating for alcohols |

| Reaction time | 4–12 hours | Monitored by HPLC or TLC |

| Product isolation | Extraction, recrystallization | Purification by recrystallization or chromatography |

Detailed Research Findings on Related Triazine Substitutions

- Orthogonal Chemoselectivity: Studies on cyanuric chloride show that nucleophilic substitution at the 6-position can be selectively achieved with alcohol nucleophiles under elevated temperatures (up to 75°C) to improve conversion rates.

- Purity and Yield: Reactions conducted under anhydrous conditions with controlled temperature and base yield high-purity monosubstituted products with yields often exceeding 90% for similar alkoxy substitutions.

- Reaction Monitoring: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for confirming conversion and product purity.

Summary Table of Preparation Methods

*Yields and purities are based on related triazine derivatives and may vary for trifluoroethoxy substitution.

Practical Considerations

- Control of Reaction Temperature: Essential to avoid over-substitution or decomposition.

- Use of Dry Solvents and Inert Atmosphere: Prevents hydrolysis of cyanuric chloride and side reactions.

- Purification: Recrystallization from suitable solvents (e.g., ethanol, heptane) improves product purity significantly.

- Catalyst Recovery: For palladium-catalyzed methods, magnetic catalysts allow easy separation and reuse, enhancing sustainability.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the triazine ring can be replaced by nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form corresponding triazine derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide, potassium carbonate), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions with amines can yield triazine derivatives with amine groups, while hydrolysis reactions can produce triazine derivatives with hydroxyl groups .

Applications De Recherche Scientifique

Agricultural Applications

Herbicide Development

2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine has been investigated for its potential use as a herbicide. Its structure allows it to interact with specific biochemical pathways in plants, inhibiting growth and effectively controlling weed populations. The trifluoroethoxy group enhances its herbicidal properties by increasing lipophilicity and stability in various environmental conditions.

Pharmaceutical Applications

Drug Synthesis

This compound serves as a building block in the synthesis of various pharmaceuticals. Its unique triazine structure is utilized in the development of novel drugs that target specific biological pathways. For instance, it has been used in the synthesis of chiral derivatizing agents for the separation of amino acids and peptides through liquid chromatography techniques.

Case Study: Radioimmunoassay

In a notable application, this compound was employed as a reagent in radioimmunoassays for detecting specific peptides. The compound's ability to form stable complexes with target molecules enhances the sensitivity and specificity of immunoassays.

Material Science Applications

Polymer Chemistry

The compound is also explored for its role in polymer chemistry. It can be used to modify polymer surfaces to improve properties such as hydrophobicity and chemical resistance. The incorporation of fluorinated groups is particularly valuable in creating materials that exhibit low surface energy and high durability.

Mécanisme D'action

The mechanism of action of 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the disruption of biological pathways. For example, its herbicidal activity is attributed to the inhibition of photosynthesis in plants by targeting the photosystem II complex .

Comparaison Avec Des Composés Similaires

The following analysis compares 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine with structurally related triazine derivatives, focusing on substituent effects, synthesis, and applications.

Structural and Electronic Comparisons

Substituent Effects :

- Electron-Withdrawing Groups (EWGs) :

- The trifluoroethoxy group (-OCH₂CF₃) introduces strong electron-withdrawing effects due to the electronegative fluorine atoms, polarizing the triazine ring and enhancing electrophilicity at the remaining chlorine positions. This contrasts with methoxy (-OCH₃) or phenylthio (-SPh) groups, which are less electron-withdrawing .

- Example: 2,4-Dichloro-6-methoxy-1,3,5-triazine () exhibits reduced reactivity in nucleophilic substitutions compared to the trifluoroethoxy analog due to weaker EW effects.

- Electron-Donating Groups (EDGs): Amino (-NH₂) and alkylamino groups (e.g., -NHEt in Atrazine, ) donate electrons, reducing ring electrophilicity and altering reaction pathways. These substituents are common in herbicides but less prevalent in pharmaceuticals .

Table 1: Substituent Effects on Triazine Reactivity

Physico-chemical Properties

- LogP and Solubility: The trifluoroethoxy group increases hydrophobicity (logP ~3–5) compared to methoxy (logP ~1–2) or amino (logP ~0–1) derivatives. For example, 2,4-Dichloro-6-(octadecyloxy)-1,3,5-triazine () has a logP of 8.99, demonstrating extreme hydrophobicity with long-chain substituents.

- Thermal Stability : Trifluoroethoxy derivatives exhibit higher thermal stability (decomposition >150°C) compared to methoxy analogs due to stronger C-F bonds .

Reactivity and Stability

- Dealkylation Resistance : Trifluoroethoxy groups resist dealkylation under phosphine treatment, unlike methoxy or benzyloxy substituents, which undergo facile cleavage ().

- Crystallography : The dihedral angle between the triazine ring and aromatic substituents (e.g., 87.56° in ) influences packing and stability in solid-state formulations .

Activité Biologique

2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine (CAS Number: 185677-00-3) is a compound belonging to the triazine family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antifungal effects, and potential applications in medicinal chemistry.

- Molecular Formula : C₅H₂Cl₂F₃N₃O

- Molecular Weight : 247.99 g/mol

- Structure : The compound features a triazine core with dichloro and trifluoroethoxy substituents, which contribute to its biological activity.

Biological Activity Overview

-

Anticancer Activity

- Triazine derivatives are noted for their anticancer properties. Research indicates that compounds like this compound can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation.

- A study highlighted that triazine derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, the compound demonstrated significant growth inhibition in various cancer cell lines with GI50 values ranging from 1.91 µM to 4.40 µM across different types of cancer (e.g., leukemia and melanoma) .

Cancer Type GI50 (µM) Leukemia 1.96 Melanoma 1.91 Ovarian 4.01 Prostate 4.40 -

Antifungal Activity

- Recent studies have shown that triazines can also exhibit antifungal properties. For example, modifications of triazine derivatives have been found to enhance their efficacy against Candida albicans and other fungal strains.

- In one study, a related triazine derivative exhibited an MIC (Minimum Inhibitory Concentration) of 0.125–0.5 µg/mL against Cryptococcus strains while maintaining low cytotoxicity towards human cells .

-

Mechanism of Action

- The mechanism by which these compounds exert their biological effects often involves enzyme inhibition and the induction of apoptosis in cancer cells. For instance, compounds derived from the triazine core can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .

- The presence of fluorinated groups enhances the lipophilicity and bioavailability of these compounds, which may contribute to their potent biological activity .

Case Studies

- In Vitro Studies

- A series of in vitro experiments demonstrated that various triazine derivatives could significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 1.34 µg/mL to 28.33 µg/mL depending on the specific derivative and cell type .

- Animal Models

Q & A

Q. Table 1: Synthetic Optimization

| Reaction Conditions | Yield (%) | Purity (UPLC) | Key Observations |

|---|---|---|---|

| 0°C → RT, 24 h | 64 | N/A | Optimal for trifluoroethoxy substitution |

| TBAHS catalyst, RT | 65 | 88% | Enhanced yield with phase-transfer catalysts |

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- ¹H NMR: The trifluoroethoxy group shows a quartet at δ 4.88 ppm (J = 7.8 Hz) for the -OCH₂CF₃ protons .

- ¹³C NMR: The triazine carbons appear at δ 157–162 ppm, while the trifluoroethoxy carbon resonates at δ 68.3 ppm (t, 34 Hz) .

- HRMS (ESI): A molecular ion peak at m/z 284 [M]⁺ confirms the molecular formula .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Catalyst Selection: Tetrabutylammonium hydrogensulfate (TBAHS) as a phase-transfer catalyst increases yield to 65% by enhancing nucleophilic substitution efficiency .

- Temperature Control: Maintaining 0°C during reagent addition minimizes side reactions (e.g., triazine ring hydrolysis) .

- Purification: Gradient elution in column chromatography (hexane → ethyl acetate) resolves co-eluting byproducts, improving purity to >95% .

Data Contradiction Note:

While TBAHS improves yield, it may introduce impurities requiring additional purification steps. Alternative catalysts (e.g., Et₃N) reduce side products but lower yields (55–60%) .

Advanced: How can discrepancies in reported biological activities (e.g., antimicrobial vs. enzyme inhibition) be resolved?

Methodological Answer:

Discrepancies arise from structural analogs and assay conditions:

- Antimicrobial Activity: Derivatives like 2,4-dichloro-6-(3-hydroxytyramine)-1,3,5-triazine show moderate activity (MIC = 32–64 µg/mL) against S. aureus but require DMSO-PBS solvent systems, which may reduce bioavailability .

- Enzyme Inhibition: Trifluoroethoxy-substituted triazines inhibit VEGFR-2 (IC₅₀ = 12 nM) due to enhanced electron-withdrawing effects, but activity drops in polar solvents due to reduced membrane permeability .

Q. Table 2: Biological Activity Comparison

Advanced: What are the degradation pathways and stabilization strategies for this compound?

Methodological Answer:

- Hydrolytic Degradation: The triazine ring undergoes hydrolysis in aqueous ethanol, forming 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine as a degradation product .

- Stabilization Strategies:

Degradation Pathway:

this compound → Hydrolysis → Triazine amine + Cl⁻/CF₃CH₂OH .

Advanced: How does substituent variation (e.g., trifluoroethoxy vs. methoxyphenyl) affect UV absorption properties?

Methodological Answer:

- Trifluoroethoxy Group: Enhances electron-withdrawing capacity, shifting λmax to 280–290 nm (ε = 12,000 L·mol⁻¹·cm⁻¹) for UV shielding applications .

- Methoxyphenyl Group: Introduces π→π* transitions, increasing λmax to 320–330 nm (ε = 18,000 L·mol⁻¹·cm⁻¹) but reducing photostability .

Design Tip: Hybrid derivatives (e.g., bis(resorcinyl) triazines) balance absorption range and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.